molecular formula C9H12N2O3 B3059940 6-Isobutoxypyrimidine-4-carboxylic acid CAS No. 1439902-87-0

6-Isobutoxypyrimidine-4-carboxylic acid

Cat. No.: B3059940
CAS No.: 1439902-87-0
M. Wt: 196.20
InChI Key: SIBOJCNZMAJTAV-UHFFFAOYSA-N
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Description

6-Isobutoxypyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutoxypyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with isobutyl alcohol under specific conditions. One common method is the esterification of 6-hydroxypyrimidine-4-carboxylic acid with isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the isobutoxy ester. This ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Isobutoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde group.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrimidine-4,6-dicarboxylic acid.

    Reduction: Formation of 6-isobutoxypyrimidine-4-methanol or 6-isobutoxypyrimidine-4-aldehyde.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Isobutoxypyrimidine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Isobutoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyrimidine-4-carboxylic acid
  • 6-Ethoxypyrimidine-4-carboxylic acid
  • 6-Propoxypyrimidine-4-carboxylic acid

Uniqueness

6-Isobutoxypyrimidine-4-carboxylic acid is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyrimidine derivatives

Properties

IUPAC Name

6-(2-methylpropoxy)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)4-14-8-3-7(9(12)13)10-5-11-8/h3,5-6H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBOJCNZMAJTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=NC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235050
Record name 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-87-0
Record name 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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